molecular formula C15H11N B8796575 4-Cyanostilbene

4-Cyanostilbene

Cat. No.: B8796575
M. Wt: 205.25 g/mol
InChI Key: WQUHPLQCUQJSQW-UHFFFAOYSA-N
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Description

4-Cyanostilbene is an organic compound characterized by a stilbene backbone with a cyano group attached to the para-position of one of the aromatic rings. This compound is known for its unique photophysical properties, including aggregation-induced emission (AIE), which makes it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyanostilbene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a benzaldehyde derivative to form the stilbene structure. The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts may also be used to enhance the reaction efficiency .

Chemical Reactions Analysis

4-Cyanostilbene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding stilbene oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield the corresponding amine or alcohol derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyanostilbene has a wide range of applications in scientific research:

Mechanism of Action

The unique properties of 4-cyanostilbene, such as aggregation-induced emission (AIE), are attributed to its molecular structure. The cyano group acts as an electron-withdrawing group, which, in combination with the conjugated stilbene backbone, facilitates intramolecular charge transfer (ICT). This results in enhanced fluorescence upon aggregation, making it useful for various sensing and imaging applications .

Comparison with Similar Compounds

4-Cyanostilbene can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its combination of AIE properties and the ability to undergo various chemical modifications, making it versatile for multiple applications .

Properties

Molecular Formula

C15H11N

Molecular Weight

205.25 g/mol

IUPAC Name

4-(2-phenylethenyl)benzonitrile

InChI

InChI=1S/C15H11N/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H

InChI Key

WQUHPLQCUQJSQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure described in Example 1 is followed, except that 16.55 g (0.1 mol) of 4-cyanobenzoyl chloride, 13.02 g (0.125 mol) of styrene, 35.37 g (0.1 mol) of tri-n-octylamine, 50 ml of ethyl butyrate as the solvent and 0.0575 g (0.0001 mol) of bis-(dibenzylideneacetone)-palladium(O) are used. After a reaction time of 2 hours at 100° C., 5.5 g (0.0268 mol) of 4-cyanostilbene, corresponding to a yield of 26.8% of theory, are obtained; melting point 119° C.
Quantity
16.55 g
Type
reactant
Reaction Step One
Quantity
13.02 g
Type
reactant
Reaction Step Two
Quantity
35.37 g
Type
reactant
Reaction Step Three
[Compound]
Name
bis-(dibenzylideneacetone)-palladium(O)
Quantity
0.0575 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
26.8%

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